2-Chloro-1-(3,4-difluorophenyl)propan-1-one

Nucleophilic substitution Leaving group kinetics Medicinal chemistry building blocks

2-Chloro-1-(3,4-difluorophenyl)propan-1-one (CAS 561009-02-7) is a halogenated aromatic ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.60 g/mol. The compound features an α-chloro ketone motif adjacent to a 3,4-difluorophenyl ring, yielding a computed XLogP3 of 3.0 and a topological polar surface area of 17.1 Ų.

Molecular Formula C9H7ClF2O
Molecular Weight 204.6 g/mol
CAS No. 561009-02-7
Cat. No. B3384560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3,4-difluorophenyl)propan-1-one
CAS561009-02-7
Molecular FormulaC9H7ClF2O
Molecular Weight204.6 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)F)F)Cl
InChIInChI=1S/C9H7ClF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3
InChIKeyJKODLKJWJRDZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(3,4-difluorophenyl)propan-1-one (CAS 561009-02-7): A Strategic α-Chloro Ketone Building Block for Medicinal Chemistry and Asymmetric Synthesis


2-Chloro-1-(3,4-difluorophenyl)propan-1-one (CAS 561009-02-7) is a halogenated aromatic ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.60 g/mol [1]. The compound features an α-chloro ketone motif adjacent to a 3,4-difluorophenyl ring, yielding a computed XLogP3 of 3.0 and a topological polar surface area of 17.1 Ų [1]. It is classified among acetyl halide building blocks and is listed by multiple suppliers as a research chemical with typical purity specifications of ≥95% . The 3,4-difluoro substitution pattern distinguishes it from regioisomeric analogs such as the 2,4-difluorophenyl variant (CAS 126917-43-9), while the α-chloro ketone functionality provides a reactive handle for nucleophilic displacement or asymmetric reduction that is absent in the non-halogenated parent ketone 1-(3,4-difluorophenyl)propan-1-one (CAS 23384-72-7) [2][3].

Why Generic Substitution Is Not Viable for 2-Chloro-1-(3,4-difluorophenyl)propan-1-one (CAS 561009-02-7)


Substituting 2-chloro-1-(3,4-difluorophenyl)propan-1-one with a structurally similar in-class analog introduces quantifiable changes in physicochemical properties that can alter reactivity, downstream synthetic outcomes, and biological probe behavior. The bromo analog 2-bromo-1-(3,4-difluorophenyl)propan-1-one (CAS 147214-39-9) carries a molecular weight of 249.05 g/mol versus 204.60 g/mol for the chloro compound, representing a 21.7% mass increase that affects molar dosing calculations and the leaving-group kinetics in nucleophilic substitution reactions [1]. The non-halogenated parent ketone 1-(3,4-difluorophenyl)propan-1-one (CAS 23384-72-7) lacks the α-halogen entirely, precluding asymmetric enzymatic reduction to chiral alcohol intermediates—a transformation documented for α-chloro aryl ketones using carbonyl reductases [2]. The regioisomeric 2,4-difluorophenyl analog (CAS 126917-43-9) alters the electronic environment of the aromatic ring, which can shift binding affinities in structure-activity relationship (SAR) campaigns . The ethanone analog 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9) has a lower computed XLogP3 of 2.6 compared to 3.0 for the propan-1-one derivative, indicating differential lipophilicity that impacts membrane permeability and partitioning behavior [3]. These compound-specific differences mean that generic in-class substitution cannot guarantee equivalent performance in synthetic or biological applications without re-optimization.

Quantitative Differentiation Evidence for 2-Chloro-1-(3,4-difluorophenyl)propan-1-one (CAS 561009-02-7) Versus Closest Analogs


Molecular Weight and Leaving-Group Impact: Chloro vs. Bromo Analog Comparison

The chlorine atom in the target compound produces a molecular weight of 204.60 g/mol, which is 44.45 g/mol lower than the bromo analog 2-bromo-1-(3,4-difluorophenyl)propan-1-one (MW 249.05 g/mol) [1]. This 17.9% lower molecular weight translates to a higher molar yield per unit mass in downstream reactions. The chloride leaving group (pKa of conjugate acid HCl ≈ -7) is a weaker base than bromide (pKa of HBr ≈ -9), resulting in moderately slower SN2 displacement kinetics that can provide greater reaction control in nucleophilic substitutions [2].

Nucleophilic substitution Leaving group kinetics Medicinal chemistry building blocks

Lipophilicity Differential: XLogP3 of Propan-1-one vs. Ethanone Analog

The target compound 2-chloro-1-(3,4-difluorophenyl)propan-1-one exhibits a computed XLogP3 of 3.0, compared to 2.6 for the ethanone analog 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9) [1][2]. This ΔXLogP3 of +0.4 units represents a meaningful increase in predicted lipophilicity attributable to the additional methyl group on the α-carbon. The higher logP value suggests approximately 2.5-fold greater partitioning into octanol versus water under equilibrium conditions, which can influence membrane permeability and non-specific protein binding in biological assays.

Lipophilicity ADME prediction Membrane permeability

Physicochemical Property Profile: Density and Boiling Point vs. Non-Halogenated and Bromo Analogs

The target compound has a computed density of 1.298 g/cm³ and a computed boiling point of 264.16 °C at 760 mmHg . This represents a density increase of 0.132 g/cm³ (+11.3%) compared to the non-halogenated analog 1-(3,4-difluorophenyl)propan-1-one (density 1.166 g/cm³) [1], and a density decrease of 0.263 g/cm³ (-16.8%) relative to the bromo analog (density 1.561 g/cm³) . The boiling point of 264.16 °C is substantially higher than the non-halogenated analog (65 °C at reduced pressure), providing a wider liquid handling window for high-temperature reactions.

Physicochemical characterization Purification design Formulation development

Regioisomeric Differentiation: 3,4-Difluoro vs. 2,4-Difluoro Substitution Pattern

The 3,4-difluorophenyl substitution pattern in the target compound positions the two fluorine atoms in a vicinal meta/para relationship relative to the ketone. The regioisomeric 2,4-difluorophenyl analog (CAS 126917-43-9) places one fluorine ortho to the carbonyl, introducing steric hindrance and altering the electronic character of the ketone through an ortho-inductive effect [1]. This regioisomeric difference is structurally confirmed by distinct InChIKeys: JKODLKJWJRDZCT-UHFFFAOYSA-N for the 3,4-isomer versus a different key for the 2,4-isomer [1]. While direct comparative bioactivity data for these regioisomers is not currently available in the peer-reviewed literature, the well-established principle of fluorine 'walking' in medicinal chemistry SAR studies indicates that such positional shifts can lead to order-of-magnitude changes in target binding affinity [2].

Regioisomerism Structure-activity relationship Fluorine substitution effects

α-Chloro Ketone Enabling Asymmetric Reduction to Chiral Alcohol Intermediates

The α-chloro ketone motif in 2-chloro-1-(3,4-difluorophenyl)propan-1-one provides a prochiral center that can be reduced enantioselectively to chiral 2-chloro-1-(3,4-difluorophenyl)propan-1-ol. Evidence from the closely related ethanone analog demonstrates that carbonyl reductases such as KmCR from Kluyveromyces marxianus achieve enantiomeric excess of 80.3% (S) for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, while engineered systems using PpKR8 from Paraburkholderia phymatum STM815 produce the (R)-enantiomer with high selectivity [1][2]. Whole-cell biocatalysis with recombinant E. coli containing NADH-dependent reductase CmCR achieved >99% ee and 95.9% yield for the (S)-alcohol from the ethanone substrate [3]. These data establish the feasibility of asymmetric reduction for α-chloro-3,4-difluorophenyl ketones as a class, though direct quantitative data for the propan-1-one substrate specifically have not been reported.

Asymmetric synthesis Carbonyl reductase Chiral alcohol Ticagrelor

GHS Safety Profile: Irritant Classification Without Sensitization Hazard

The target compound carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) at 100% notification rate, with a 'Warning' signal word and no skin sensitization classification [1]. In contrast, the ethanone analog 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9) is classified as a lachrymator and carries H317 (may cause allergic skin reaction, 20% notification) and H318 (causes serious eye damage, 40% notification) with 'Danger' signal word [2]. This differential safety profile makes the propan-1-one derivative more amenable to routine laboratory handling, with reduced requirements for specialized personal protective equipment and containment.

Safety assessment Handling requirements Regulatory compliance

Optimized Application Scenarios for 2-Chloro-1-(3,4-difluorophenyl)propan-1-one (CAS 561009-02-7) Based on Quantitative Evidence


Chiral Alcohol Synthesis via Carbonyl Reductase-Mediated Asymmetric Reduction

The α-chloro ketone motif enables enzymatic asymmetric reduction to produce chiral 2-chloro-1-(3,4-difluorophenyl)propan-1-ol, a potential chiral building block for pharmaceutical intermediates. While direct enzymatic data for this specific substrate have not been reported, the ethanone analog achieves >99% ee (S) with 95.9% yield using engineered whole-cell biocatalysts [REFS-3 from Section 3, Evidence Item 5]. The additional α-methyl group in the propan-1-one substrate may alter enantioselectivity outcomes, providing access to either enantiomer depending on the carbonyl reductase chosen [1][REFS-2 from Section 3, Evidence Item 5]. The compound's XLogP3 of 3.0 supports adequate substrate solubility in biphasic reaction systems [REFS-2 from Section 3, Evidence Item 2].

Medicinal Chemistry SAR Exploration of Fluorinated Aryl Ketone Scaffolds

The 3,4-difluorophenyl substitution pattern, combined with the α-chloro ketone functionality, provides a versatile scaffold for SAR studies. The regioisomeric differentiation from the 2,4-difluorophenyl analog (CAS 126917-43-9) allows systematic exploration of fluorine positional effects on target binding [1][REFS-2 from Section 3, Evidence Item 4]. The chloro leaving group offers balanced reactivity—sufficiently labile for nucleophilic displacement yet more controlled than the bromo analog—making it suitable for generating diverse compound libraries through SN2 diversification at the α-position [1][REFS-3 from Section 3, Evidence Item 1].

Friedel-Crafts Acylation and Ketone Derivatization Chemistry

The high computed boiling point of 264.16 °C at 760 mmHg provides thermal stability for Friedel-Crafts acylation and other elevated-temperature transformations [REFS-1 from Section 3, Evidence Item 3]. The intermediate density of 1.298 g/cm³ and liquid physical state at ambient temperature facilitate handling in standard organic synthesis workflows. The compound serves as a building block for more complex organic molecules through ketone derivatization (reductive amination, Grignard addition, oxime formation) while retaining the 3,4-difluorophenyl pharmacophore [1]. The milder GHS hazard profile (Warning vs. Danger for the ethanone analog) reduces handling complexity in multistep synthetic sequences [1][REFS-2 from Section 3, Evidence Item 6].

Procurement for Ticagrelor-Related Intermediate Research Programs

Although the primary ticagrelor synthetic route employs the ethanone analog (CAS 51336-95-9) as the key intermediate for chiral alcohol production, the propan-1-one derivative offers a structural homolog for investigating structure-process relationships in ticagrelor analog development [REFS-1 from Section 3, Evidence Item 5]. The higher XLogP3 of 3.0 (vs. 2.6 for the ethanone) may influence the lipophilicity of downstream ticagrelor analogs, a parameter relevant to P2Y12 receptor antagonist optimization [1][REFS-2 from Section 3, Evidence Item 2]. Multiple suppliers stock this compound (AKSci, Santa Cruz Biotechnology, Chemenu) with typical purity ≥95%, supporting reliable procurement for research programs [REFS-3 from Section 1].

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